

Tectorigenin molecular structure and chemical formula

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Compound of Interest

Compound Name: Tectorigenin

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Tectorigenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectorigenin is an O-methylated isoflavone, a class of flavonoids, naturally occurring in a variety of plants, most notably in the rhizomes of *Belamcanda chinensis* (leopard lily), *Iris tectorum*, and *Pueraria thunbergiana* (arrowroot).[1][2] It is the aglycone form of tectoridin, which can be hydrolyzed to yield **tectorigenin**. Possessing a range of pharmacological properties, **tectorigenin** has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its molecular structure, chemical properties, relevant experimental protocols, and its role in key signaling pathways.

Molecular Structure and Chemical Formula

Tectorigenin is chemically known as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one.[1] Its structure consists of a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a methoxy group at position 6, and a 4-hydroxyphenyl group at position 3.

Chemical Formula: $C_{16}H_{12}O_6$

Molecular Weight: 300.26 g/mol [3]

CAS Number: 548-77-6[3]

IUPAC Name: 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **tectorigenin** is presented in the table below. This information is crucial for its handling, formulation, and analysis in a research and development setting.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₂ O ₆	[3]
Molecular Weight	300.26 g/mol	[3]
Melting Point	227 °C	
Boiling Point	601.5 ± 55.0 °C at 760 mmHg	
Density	1.512 g/cm ³	
Solubility	Soluble in DMSO, Acetonitrile	[3]
UV-Vis λ _{max}	Characteristic isoflavone absorbance at ~260 nm	[4]
IC ₅₀ (Hydroxyl Radical Scavenging)	87 µg/mL	[3]
IC ₅₀ (Superoxide Radical Scavenging)	46.62 µg/mL	[3]

Spectroscopic Characterization:

The structural elucidation of **tectorigenin** has been confirmed through various spectroscopic techniques, including:

- UV-Visible Spectroscopy: As an isoflavone, **tectorigenin** exhibits a characteristic absorption maximum (λ_{max}) in the UV region, typically around 260 nm, which is indicative of the benzoyl structure within its chromophore.[4]
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify the functional groups present in the **tectorigenin** molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H -NMR and ^{13}C -NMR have been instrumental in determining the precise arrangement of protons and carbons in the **tectorigenin** structure, confirming the substitution pattern on the aromatic rings.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), has been employed to determine the molecular weight of **tectorigenin** and to study its fragmentation patterns, aiding in its identification and analysis in complex mixtures.[5]

Experimental Protocols

Extraction and Isolation of Tectorigenin from *Belamcanda chinensis*

This protocol provides a general method for the extraction and isolation of **tectorigenin** from the rhizomes of *Belamcanda chinensis*.

Methodology:

- Preparation of Plant Material: Dried rhizomes of *Belamcanda chinensis* are ground into a fine powder.
- Extraction:
 - The powdered rhizomes are extracted with 70% ethanol using ultrasonic extraction or reflux extraction.[1] The process is typically repeated multiple times to ensure exhaustive extraction.
 - Alternatively, a high-temperature, high-pressure extraction method using water and ethanol can be employed for improved yield and reduced extraction time.

- Acid Hydrolysis (Optional but Recommended): To increase the yield of **tectorigenin**, the crude extract can be subjected to acid hydrolysis to convert the naturally occurring tectoridin (**tectorigenin**-7-O-glucoside) into **tectorigenin**. This is achieved by adding a dilute acid (e.g., HCl or H₂SO₄) to the extract and heating the mixture.
- Purification:
 - The crude extract is partitioned with an organic solvent such as chloroform or ethyl acetate to remove non-polar impurities.
 - The resulting fraction is then subjected to column chromatography over silica gel.
 - The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, to separate the different components.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Fractions containing pure **tectorigenin** are combined and the solvent is evaporated to yield the purified compound.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of **tectorigenin** by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

- Preparation of Solutions:
 - DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
 - **Tectorigenin** Solutions: A stock solution of **tectorigenin** is prepared in a suitable solvent (e.g., DMSO or methanol) and then serially diluted to obtain a range of concentrations.

- Standard: A known antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner as the **tectorigenin** solutions to serve as a positive control.
- Assay Procedure:
 - In a 96-well microplate, a fixed volume of the DPPH working solution is added to each well.
 - An equal volume of the **tectorigenin** solutions (or standard or blank solvent) is added to the respective wells.
 - The plate is shaken gently and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement:
 - The absorbance of each well is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula:

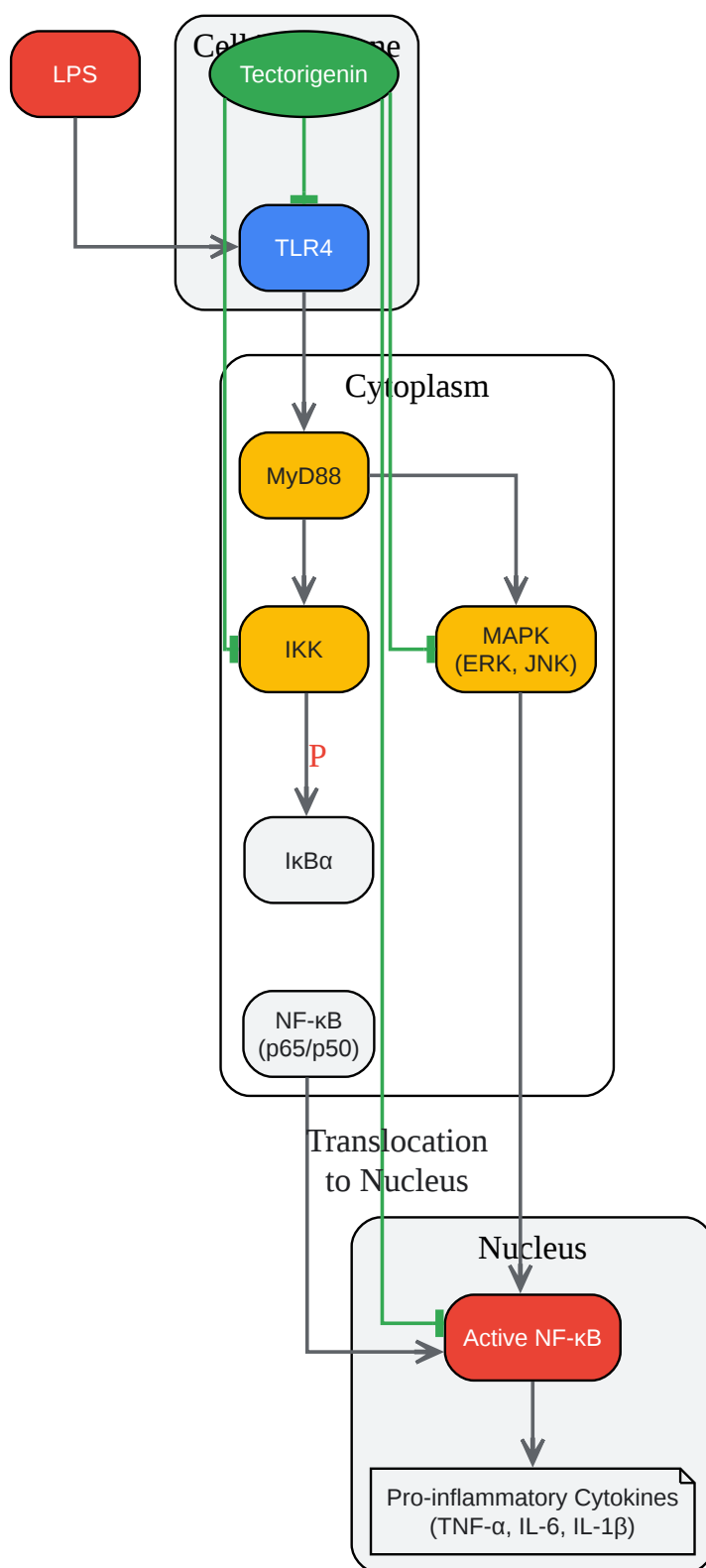
where A_{control} is the absorbance of the DPPH solution with the blank solvent, and A_{sample} is the absorbance of the DPPH solution with the **tectorigenin** sample or standard.
 - The IC_{50} value (the concentration of **tectorigenin** required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of **tectorigenin**.

Signaling Pathway Involvement

Tectorigenin has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and antioxidant effects. One of the well-documented mechanisms is its interference with the Toll-like receptor 4 (TLR4) signaling cascade.

Tectorigenin's Inhibition of the TLR4/NF- κ B and MAPK Signaling Pathways

The following diagram illustrates the inhibitory effect of **tectorigenin** on the lipopolysaccharide (LPS)-induced inflammatory response mediated by the TLR4 receptor.



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Caption: **Tectorigenin** inhibits LPS-induced inflammation via the TLR4/NF- κ B and MAPK pathways.

Pathway Description:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the cell surface. This binding initiates a downstream signaling cascade involving the adaptor protein MyD88. MyD88 activation leads to the phosphorylation and activation of both the mitogen-activated protein kinase (MAPK) pathway (including ERK and JNK) and the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitor of κ B (I κ B α), leading to its degradation and the subsequent release and translocation of the nuclear factor- κ B (NF- κ B) dimer (p65/p50) into the nucleus. Once in the nucleus, active NF- κ B promotes the transcription of various pro-inflammatory cytokines, such as TNF- α , IL-6, and IL-1 β . **Tectorigenin** exerts its anti-inflammatory effects by inhibiting multiple steps in this pathway, including the activation of TLR4, the phosphorylation of MAPKs, the activation of IKK, and the nuclear translocation of NF- κ B.

Conclusion

Tectorigenin is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its pharmacological activities. This technical guide provides foundational information for researchers and drug development professionals working with this isoflavone. The summarized quantitative data, detailed experimental protocols, and the elucidated signaling pathway offer a solid starting point for further investigation into the therapeutic potential of **tectorigenin**. As research continues, a deeper understanding of its mechanisms of action will undoubtedly pave the way for its potential application in various disease models.

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